1-(4-Chloro-3-methylphenoxy)-3-((furan-2-ylmethyl)amino)propan-2-ol oxalate
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Description
1-(4-Chloro-3-methylphenoxy)-3-((furan-2-ylmethyl)amino)propan-2-ol oxalate is a useful research compound. Its molecular formula is C17H20ClNO7 and its molecular weight is 385.8. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
Compounds with structures involving chloro, methylphenoxy, furan, amino, and propanol elements have been synthesized for various purposes, including the exploration of their chemical reactivity and potential applications in creating new materials or drugs. For instance, furan-2-yl(phenyl)methanol derivatives have been involved in smooth aza-Piancatelli rearrangements, leading to the formation of 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives. These reactions are catalyzed by In(OTf)3 in acetonitrile at room temperature, demonstrating high selectivity and good yields under low catalyst loading conditions (B. Reddy et al., 2012).
Medicinal Chemistry Applications
In the realm of medicinal chemistry, phenothiazine derivatives with various conjugated linkers, including furan, have been synthesized for use in dye-sensitized solar cells. These derivatives show differences in device performance based on the conjugated linker used, with furan-linked compounds exhibiting a notable improvement in solar energy-to-electricity conversion efficiency. This suggests potential applications in optimizing materials for renewable energy technologies (Se Hun Kim et al., 2011).
Material Science and Environmental Applications
Furan compounds have also been involved in studies related to environmental science, such as the photo-assisted Fenton reaction for the complete oxidation of pollutants in water. This demonstrates the versatility of furan derivatives in contributing to environmental remediation efforts through advanced oxidation processes (J. Pignatello & Yunfu. Sun, 1995).
Properties
IUPAC Name |
1-(4-chloro-3-methylphenoxy)-3-(furan-2-ylmethylamino)propan-2-ol;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO3.C2H2O4/c1-11-7-13(4-5-15(11)16)20-10-12(18)8-17-9-14-3-2-6-19-14;3-1(4)2(5)6/h2-7,12,17-18H,8-10H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NASYJZITBCHDJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(CNCC2=CC=CO2)O)Cl.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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